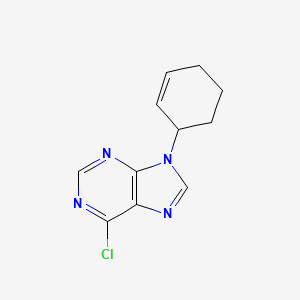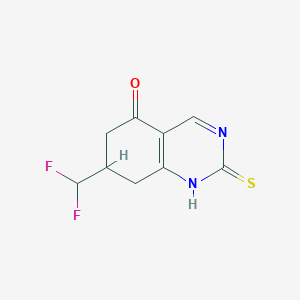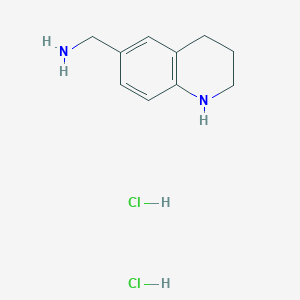
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol is a chemical compound known for its antioxidant properties. It is commonly used in the rubber industry to prevent the degradation of rubber materials. The compound is also referred to as 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline and ethoxyquin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl alcohol under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the ethoxy group at the 6-position of the quinoline ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Corresponding amine compounds.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Mécanisme D'action
The antioxidant properties of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol are attributed to its ability to scavenge free radicals. The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species, and the pathways involved are related to the inhibition of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the ethoxy group, making it less effective as an antioxidant.
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its antioxidant properties.
6-Propoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains a propoxy group, which may affect its solubility and reactivity.
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol is unique due to its specific ethoxy group, which enhances its antioxidant properties and makes it particularly effective in preventing the degradation of rubber materials. Its ability to scavenge free radicals and inhibit oxidative stress sets it apart from other similar compounds .
Propriétés
Numéro CAS |
73477-12-0 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-ol |
InChI |
InChI=1S/C14H19NO2/c1-5-17-10-6-11-9(2)8-14(3,4)15-13(11)12(16)7-10/h6-8,15-16H,5H2,1-4H3 |
Clé InChI |
DCWAOTZKMPEMFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C(=C1)O)NC(C=C2C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)


![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11876990.png)




![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)
